1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining an azetidine ring, a sulfonyl group, and a triazole ring, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the sulfonyl group: The azetidine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the triazole ring: The final step involves the cycloaddition reaction between the azetidine-sulfonyl intermediate and phenyl azide under thermal or catalytic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 1-(1-((2,5-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Uniqueness
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-13-6-7-15(19)17(8-13)26(24,25)22-9-14(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFLKFTXUWMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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